molecular formula C14H15NO2 B14479276 1,2,3,4-Tetramethyl-5-nitronaphthalene CAS No. 65839-49-8

1,2,3,4-Tetramethyl-5-nitronaphthalene

Cat. No.: B14479276
CAS No.: 65839-49-8
M. Wt: 229.27 g/mol
InChI Key: UAYRVFUDEXHZJJ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetramethyl-5-nitronaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of four methyl groups and one nitro group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetramethyl-5-nitronaphthalene can be synthesized through the pyrolysis of 5- and 8-nitro-1,2,3,4,10,10-hexamethyl-1,4-dihydro-1,4-ethanonaphthalen-9-ones and their 6- and 7-nitro-isomers . The reaction involves heating these precursors to high temperatures, leading to the formation of the desired nitronaphthalene derivatives.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetramethyl-5-nitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid.

    Reduction: Hydrogen gas and a metal catalyst (e.g., palladium on carbon).

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: 1,2,3,4-Tetramethyl-5-aminonaphthalene.

    Oxidation: 1,2,3,4-Tetramethyl-5-naphthoic acid.

Scientific Research Applications

1,2,3,4-Tetramethyl-5-nitronaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetramethyl-5-nitronaphthalene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The methyl groups can affect the compound’s solubility and stability, impacting its overall behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetramethyl-5-nitronaphthalene is unique due to the specific arrangement of its methyl and nitro groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

65839-49-8

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

1,2,3,4-tetramethyl-5-nitronaphthalene

InChI

InChI=1S/C14H15NO2/c1-8-9(2)11(4)14-12(10(8)3)6-5-7-13(14)15(16)17/h5-7H,1-4H3

InChI Key

UAYRVFUDEXHZJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1C)C=CC=C2[N+](=O)[O-])C)C

Origin of Product

United States

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